molecular formula C8H9NO B088809 2-Methylbenzamide CAS No. 1262396-02-0

2-Methylbenzamide

Cat. No.: B088809
CAS No.: 1262396-02-0
M. Wt: 135.16 g/mol
InChI Key: XXUNIGZDNWWYED-UHFFFAOYSA-N
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Description

2-methylbenzamide is a white powder. (NTP, 1992)

Properties

IUPAC Name

2-methylbenzamide
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InChI

InChI=1S/C8H9NO/c1-6-4-2-3-5-7(6)8(9)10/h2-5H,1H3,(H2,9,10)
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InChI Key

XXUNIGZDNWWYED-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N
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Molecular Formula

C8H9NO
Record name 2-METHYLBENZAMIDE
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DSSTOX Substance ID

DTXSID6025569
Record name 2-Methylbenzamide
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Molecular Weight

135.16 g/mol
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Physical Description

2-methylbenzamide is a white powder. (NTP, 1992), Solid; [Merck Index] Off-white powder; [Sigma-Aldrich MSDS]
Record name 2-METHYLBENZAMIDE
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Record name o-Toluamide
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992)
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Vapor Pressure

0.000319 [mmHg]
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CAS No.

527-85-5
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Record name Benzamide, 2-methyl-
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Melting Point

291 to 297 °F (NTP, 1992)
Record name 2-METHYLBENZAMIDE
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Synthesis routes and methods

Procedure details

Treat the product of step 5 (10.54 g, 23.3 mmol) in THF (170 mL) with 60% NaH (1.87 g, 47 mmol) followed by CH31I (1.9 mL, 30.5 mmol). Heat the reaction mixture at 60° C. for 30 min and then partition between Et2O (250 mL) and H2O (500 mL). Extract the aqueous layer with Et2O (500 mL), wash the combined organic layers with brine (250 mL), dry with MgSO4 and concentrate to give 9.9 g of the methyl benzamide product as a colorless oil (21 mmol, 91%).
Quantity
10.54 g
Type
reactant
Reaction Step One
Name
Quantity
1.87 g
Type
reactant
Reaction Step One
Name
Quantity
170 mL
Type
reactant
Reaction Step One
Yield
91%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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